molecular formula C34H68O4S2Sn B12566314 Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate CAS No. 192803-46-6

Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate

Cat. No.: B12566314
CAS No.: 192803-46-6
M. Wt: 723.7 g/mol
InChI Key: DMKPDNWKFWKLNN-UHFFFAOYSA-L
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Description

Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate is a chemical compound known for its unique structure and properties This compound features a stannanediyl core with dodecylsulfanyl groups and diethyl ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate typically involves the reaction of a stannane precursor with dodecylsulfanyl groups and diethyl propanoate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like chromium chloride (CrCl3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This could include controlling temperature, pressure, and the concentration of reactants to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the stannanediyl core to different oxidation states.

    Substitution: The dodecylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate exerts its effects involves its interaction with molecular targets. The stannanediyl core can coordinate with metal centers, facilitating catalytic reactions. The dodecylsulfanyl groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in organic solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate is unique due to its combination of a stannanediyl core and long dodecylsulfanyl chains. This structure imparts distinct catalytic properties and solubility characteristics, making it valuable in various research and industrial applications.

Properties

CAS No.

192803-46-6

Molecular Formula

C34H68O4S2Sn

Molecular Weight

723.7 g/mol

IUPAC Name

ethyl 3-[bis(dodecylsulfanyl)-(3-ethoxy-3-oxopropyl)stannyl]propanoate

InChI

InChI=1S/2C12H26S.2C5H9O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3-5(6)7-4-2;/h2*13H,2-12H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

DMKPDNWKFWKLNN-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCS[Sn](CCC(=O)OCC)(CCC(=O)OCC)SCCCCCCCCCCCC

Origin of Product

United States

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